GST vs. Auranofin: Systemic Gold Retention and Pharmacokinetic Divergence
Gold sodium thiomalate (GST) exhibits markedly greater and more prolonged systemic retention compared to oral auranofin. At 60 days post-administration, 43% of intravenously administered radiolabeled GST is retained in the body, decreasing to 30% at 180 days. In contrast, only 15% of radiolabeled auranofin remains at 10 days and less than 1% persists at 180 days [1]. This differential retention is further reflected in blood concentrations: weekly intramuscular GST (50 mg) achieves serum gold levels of 600-800 μg/dL post-injection and 300-350 μg/dL at trough, whereas daily oral auranofin (1-9 mg) produces whole blood gold levels of only 10-90 μg/dL [2].
| Evidence Dimension | Body retention of radiolabeled gold |
|---|---|
| Target Compound Data | 43% at 60 days; 30% at 180 days |
| Comparator Or Baseline | Auranofin: 15% at 10 days; <1% at 180 days |
| Quantified Difference | GST retention at 60 days is approximately 2.9-fold higher than auranofin retention at 10 days; >30-fold higher at 180 days |
| Conditions | Radiolabeled intravenous administration; human subjects |
Why This Matters
For research applications requiring sustained tissue exposure or modeling of cumulative gold burden, GST provides a fundamentally different pharmacokinetic profile that cannot be approximated using oral auranofin.
- [1] Gottlieb NL. Comparison of the kinetics of parenteral and oral gold. Scand J Rheumatol Suppl. 1983;12(Suppl 51):9-13. doi:10.3109/03009748309095338. View Source
- [2] Blocka KL, Paulus HE, Furst DE. Clinical pharmacokinetics of oral and injectable gold compounds. Clin Pharmacokinet. 1986;11(2):133-143. View Source
